molecular formula C10H14N4 B1481830 6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine CAS No. 1865122-79-7

6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine

Cat. No. B1481830
CAS RN: 1865122-79-7
M. Wt: 190.25 g/mol
InChI Key: GCBXMPFOFNTDLR-UHFFFAOYSA-N
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Description

The compound “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an azetidine with a cyclopropylpyrimidine. Azetidines are four-membered rings containing one nitrogen atom, and they are used as building blocks in organic synthesis . Cyclopropylpyrimidines are pyrimidine derivatives where a cyclopropyl group is attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyrimidine ring, which in turn has a cyclopropyl group attached to it . The exact structure would depend on the positions of these groups on the rings.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine and pyrimidine rings, as well as the amine group. The azetidine ring is known to be reactive due to the strain of the four-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine and pyrimidine rings, as well as the amine group .

Scientific Research Applications

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

Research has focused on the biological relevance of cyclic β-amino acids, which have seen significant interest due to their impact on drug research. Various metathesis reactions, including ring-opening, ring-closing, and cross metathesis, have been utilized for accessing alicyclic β-amino acids and other densely functionalized derivatives. These methods are celebrated for their selectivity, stereocontrol, and efficiency in synthesizing functionalized β-amino acid derivatives and β-lactams, highlighting their versatility in synthetic and medicinal chemistry (Kiss et al., 2018).

Therapeutic Uses of Monocyclic β-Lactams

Monocyclic β-lactams, including 2-azetidinones, have been historically recognized for their antibacterial activity. Recent patents describe their expanding therapeutic applications in neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. This diversification suggests that monocyclic β-lactams are being increasingly recognized for their potential beyond antibiotic activity, pointing towards promising new clinical candidates in neurodegenerative disease treatment and coagulation therapy (Grabrijan et al., 2020).

Applications in N-heterocycle Synthesis

Research on chiral sulfinamides, particularly tert-butanesulfinamide, has shown their critical role in the stereoselective synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds serve as structural motifs in numerous natural products and therapeutically relevant compounds, demonstrating the broad applicability of these methodologies in producing structurally diverse N-heterocycles with potential pharmacological applications (Philip et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrimidine derivatives are biologically active and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, given the known biological activity of many pyrimidine derivatives .

properties

IUPAC Name

6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-8-6-9(14-4-1-5-14)13-10(12-8)7-2-3-7/h6-7H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXMPFOFNTDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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